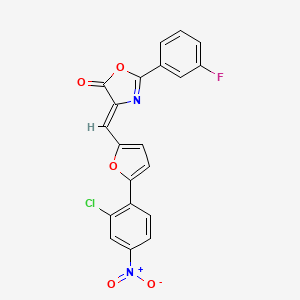
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride (AIDH) is a synthetic compound that has been widely used in research and development in the fields of chemistry and biochemistry. It is a white crystalline powder that is soluble in water and has a molecular weight of 196.71 g/mol. AIDH is an important building block in organic synthesis and has a variety of applications in the laboratory.
Aplicaciones Científicas De Investigación
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride has a variety of applications in the laboratory. It is used as a reagent in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a building block for the synthesis of complex molecules. This compound is also used in the synthesis of pharmaceuticals and in the study of enzyme kinetics.
Mecanismo De Acción
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride acts as a reagent in organic synthesis by catalyzing the reaction between two molecules. This reaction is known as a nucleophilic substitution reaction. In this reaction, the this compound molecule acts as a nucleophile, attacking the substrate molecule and displacing the leaving group. This reaction is reversible, and the product of the reaction is determined by the relative reactivity of the substrate and leaving group.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It is known to inhibit the activity of enzymes involved in carbohydrate metabolism, such as glycolytic enzymes and gluconeogenic enzymes. This compound has also been found to have anti-inflammatory and anti-oxidant properties, as well as to be involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride in lab experiments is its high solubility in water. This makes it easy to work with and allows for precise measurements of the compound. The main limitation is its reactivity, which can lead to the formation of unwanted byproducts. Additionally, the reaction can be slow and difficult to control, making it difficult to obtain consistent results.
Direcciones Futuras
The future research on 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride could include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could focus on optimizing the synthesis of this compound and improving its reactivity. Other potential future directions include exploring its potential use as an enzyme inhibitor, as well as its use in the synthesis of complex molecules.
Métodos De Síntesis
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is synthesized by the reaction of 1-amino-2,3-dihydro-1H-inden-5-ol with hydrochloric acid. The reaction is carried out in a solvent such as dioxane or ethanol at a temperature of about 100°C for about 1 hour. The reaction produces a white crystalline powder that is soluble in water and has a molecular weight of 196.71 g/mol.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves the reduction of 1-nitro-2,3-dihydro-1H-inden-5-ol followed by the addition of an amino group and subsequent formation of the hydrochloride salt.", "Starting Materials": [ "1-nitro-2,3-dihydro-1H-inden-5-ol", "Sodium borohydride", "Hydrochloric acid", "Ammonia" ], "Reaction": [ "1. Dissolve 1-nitro-2,3-dihydro-1H-inden-5-ol in ethanol", "2. Add sodium borohydride to the solution and stir at room temperature for several hours", "3. Quench the reaction with water and acidify with hydrochloric acid", "4. Extract the product with ethyl acetate", "5. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure", "6. Dissolve the resulting compound in ethanol", "7. Add ammonia to the solution and stir at room temperature for several hours", "8. Quench the reaction with hydrochloric acid", "9. Concentrate the resulting solution under reduced pressure to obtain 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride" ] } | |
Número CAS |
893414-87-4 |
Fórmula molecular |
C9H12ClNO |
Peso molecular |
185.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



